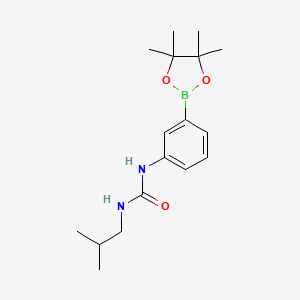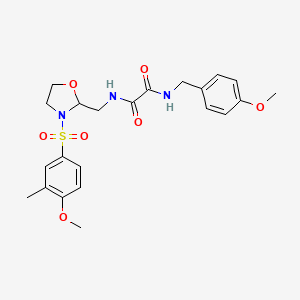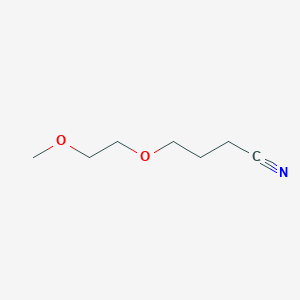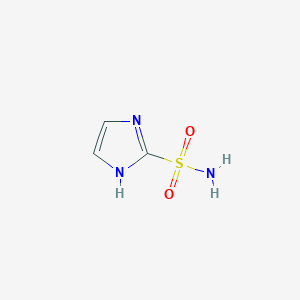
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile” were not found, similar compounds have been synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular weight of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
The physical form of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is solid . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, involves nucleophilic substitution reactions, demonstrating the chemical versatility of such compounds (Mishriky & Moustafa, 2013).
Molecular Structure Determination : X-ray crystallography and spectroscopic methods, including IR, UV-Vis, and NMR, are utilized for characterizing similar compounds, providing insights into their molecular structures and potential applications (Đukić et al., 2020).
Biological Interactions and Applications
DNA and Protein Interactions : Studies on related compounds show interactions with DNA and proteins, indicating potential for biological applications. For instance, certain ruthenium(II) complexes with similar structures bind effectively to DNA and human serum albumin, suggesting use in targeted therapies (Đukić et al., 2020).
Antitumor Activity : Some derivatives demonstrate significant antitumor properties. For example, certain compounds exhibit activity against breast cancer cells, potentially offering avenues for cancer treatment research (Đukić et al., 2020).
Chemical Reactions and Properties
Catalytic Synthesis : These compounds can be synthesized using nanocrystalline titania-based catalysts, highlighting their potential in green chemistry and large-scale production (Murugesan et al., 2016).
Reactivity and Derivative Synthesis : The reactivity of such compounds leads to a wide range of derivatives, like pyrazolo[3,4-b][1,8]naphthyridines, suggesting diverse chemical applications (Aly, 2006).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Novel derivatives of related compounds have been synthesized and exhibit significant antimicrobial and antioxidant properties, underscoring their potential in pharmacological research (Al‐Azmi & Mahmoud, 2020).
Corrosion Inhibition
- Corrosion Inhibition : Some derivatives serve as effective corrosion inhibitors for metals in acidic environments, demonstrating industrial applications in material protection (Sudheer & Quraishi, 2015).
Safety And Hazards
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQEWVOVVIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233827 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile | |
CAS RN |
879896-60-3 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)



